molecular formula C10H20N2O4S B1444331 3-(Boc-amino)-1-methanesulfonylpyrrolidine CAS No. 1350473-33-4

3-(Boc-amino)-1-methanesulfonylpyrrolidine

Cat. No. B1444331
M. Wt: 264.34 g/mol
InChI Key: ALALCZQCEOOJNX-UHFFFAOYSA-N
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Description

“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group is one of the most commonly used protective groups for amines . It is stable towards most nucleophiles and bases . The Boc group can be cleaved by mild acidolysis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .


Molecular Structure Analysis

The molecular structure of “3-(Boc-amino)-1-methanesulfonylpyrrolidine” can be determined by methods such as X-ray crystallography . The 3D structure of Boc-compounds can provide evidence for strong interaction of their acyl and Boc-substituents with nitrogen .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Boc-amino)-1-methanesulfonylpyrrolidine” can be analyzed using methods such as density functional theory (DFT) with 6-31+G (d,p) basis set . The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as NLO material .

Scientific Research Applications

Methods of Application or Experimental Procedures

The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions. The products are confirmed by 1H, 13C NMR, and IR spectroscopy, and in some cases, elemental analysis .

Results or Outcomes

The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography. This makes it an efficient and eco-friendly route for the BOC protection of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

2. Application in Dual Protection of Amino Functions

Summary of the Application

“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is used in the dual protection of amino functions. This process is important in the synthesis of multifunctional targets where amino functions often occur .

Methods of Application or Experimental Procedures

The dual protection of amino functions involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .

Results or Outcomes

The application of BOC 2O / DMAP has paved the way for dual protection of amino functions. This process results in products containing one or two Boc-groups resulting from dual protection of amines and amides .

3. Application in the Synthesis of Bis-Protected Amino Functions

Summary of the Application

“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application or Experimental Procedures

The synthesis involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .

Results or Outcomes

The synthesis results in products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

4. Application in the One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

Summary of the Application

“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is used in a facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .

Methods of Application or Experimental Procedures

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

5. Application in the Synthesis of Boc-Protected Amines

Summary of the Application

“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is used in the synthesis of Boc-protected amines .

Methods of Application or Experimental Procedures

The synthesis of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .

Results or Outcomes

The Boc group is stable towards most nucleophiles and bases . This makes it an efficient and versatile protecting group for amines in various organic synthesis processes .

6. Application in the Synthesis of Bis-Protected Amino Functions

Summary of the Application

“3-(Boc-amino)-1-methanesulfonylpyrrolidine” is used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application or Experimental Procedures

The synthesis involves the use of BOC anhydride, which has been studied over various catalytic and solvent systems .

Results or Outcomes

The synthesis results in products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting in eyes, on skin, or on clothing .

Future Directions

Future research could focus on developing more environmentally balanced methods of peptide synthesis . A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been described as an efficient and sustainable method . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

properties

IUPAC Name

tert-butyl N-(1-methylsulfonylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALALCZQCEOOJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-amino)-1-methanesulfonylpyrrolidine

Synthesis routes and methods

Procedure details

In a 15 mL round-bottomed flask, 3-(tert-butoxycarbonylamino)pyrrolidine (0.50 g, 2.68 mmol) was dissolved in CH2Cl2 (5 mL). Triethylamine (0.45 mL, 3.22 mmol) was added and the reaction mixture was cooled to 0° C. Methanesulfonyl chloride (0.25 mL, 3.22 mmol) was added dropwise and the reaction mixture was slowly warmed to room temperature and stirred overnight. The reaction was diluted with CH2Cl2 (20 mL) and quenched with 1.0 M aqueous HCl (5 mL). The aqueous layer was extracted with CH2Cl2 then the combined organics were dried over Na2SO4, filtered and concentrated to afford 0.90 g of (1-methanesulfonyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester as a light brown solid which was used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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